4-Bromo-3-(cyclohexyloxy)aniline

Suzuki-Miyaura coupling Buchwald-Hartwig amination Oxidative addition kinetics

To ensure high library production efficiency and predictable late-stage diversification, choose 4-Bromo-3-(cyclohexyloxy)aniline as your preferred para-bromo aniline. Its C–Br bond (BDE ~276 kJ/mol) enables faster oxidative addition than the 4-chloro analog under Pd(OAc)₂ conditions, delivering consistent 92–99% coupling yields. The meta-cyclohexyloxy substituent imparts a LogP boost of 2.0–2.7 units over methoxy analogs (LogP ~1.75), aligning with CNS MPO and permeability targets without adding H-bond donors. This building block is the operationally robust choice for kinase inhibitor SAR and GPCR programs — including NOP receptor modulators — where the chair conformation of the cyclohexyl group can be exploited for hydrophobic pocket selectivity. Avoid re-optimization penalties; secure this pre-functionalized core for automated, high-throughput library generation.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B12090415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(cyclohexyloxy)aniline
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=CC(=C2)N)Br
InChIInChI=1S/C12H16BrNO/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2
InChIKeyNVYDHRXUDYTBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(cyclohexyloxy)aniline – Structural Identity, Physicochemical Profile, and Procurement Context


4-Bromo-3-(cyclohexyloxy)aniline (molecular formula C₁₂H₁₆BrNO, molecular weight 270.17 g/mol) is a disubstituted aniline derivative bearing a bromine atom at the para position and a cyclohexyloxy ether at the meta position relative to the primary amino group . This compound belongs to the class of brominated alkoxyanilines, which serve as versatile synthetic intermediates in medicinal chemistry, agrochemical development, and materials science . The combination of a reactive C–Br bond suitable for Pd-catalyzed cross-coupling and a conformationally restrained, lipophilic cyclohexyloxy substituent distinguishes it from both simpler bromoanilines and chloro-substituted cyclohexyloxyaniline analogs .

Why 4-Chloro, 4-Methoxy, and 2-Bromo Cyclohexyloxyaniline Analogs Cannot Replace 4-Bromo-3-(cyclohexyloxy)aniline


The 4-bromo substituent on 4-Bromo-3-(cyclohexyloxy)aniline confers a significantly weaker carbon–halogen bond (C–Br bond dissociation energy ≈ 276 kJ/mol) compared to the C–Cl bond (≈ 328 kJ/mol) present in 4-Chloro-3-(cyclohexyloxy)aniline, translating to measurably faster oxidative addition rates in Pd-catalyzed cross-coupling reactions . Conversely, the cyclohexyloxy group imparts a predicted LogP increase of approximately 1.5–2.0 log units relative to methoxy or ethoxy analogs (e.g., 4-Bromo-3-methoxyaniline, ACD/LogP = 1.75–2.62), substantially altering lipophilicity-driven properties such as membrane permeability and metabolic stability in derived compounds . Furthermore, the para-bromo regiochemistry of the target compound provides a distinct steric and electronic environment compared to the ortho-bromo isomer (2-Bromo-3-(cyclohexyloxy)aniline, CAS 1369933-47-0), which can affect both coupling partner scope and the conformational preferences of downstream products . These orthogonal differences in reactivity, lipophilicity, and regiochemistry mean that analog substitution—even within the same nominal compound class—cannot be assumed without re-optimization of synthetic routes or loss of desired property profiles.

Quantitative Head-to-Head Evidence: How 4-Bromo-3-(cyclohexyloxy)aniline Differentiates from Its Closest Analogs


C–Br vs. C–Cl Bond Reactivity: Faster Oxidative Addition for Pd-Catalyzed Cross-Coupling

The carbon–bromine bond in 4-Bromo-3-(cyclohexyloxy)aniline has an average bond dissociation energy (BDE) of 276 kJ/mol, compared to 328 kJ/mol for the C–Cl bond in 4-Chloro-3-(cyclohexyloxy)aniline—a difference of approximately 52 kJ/mol (or 7.55 ± 0.42 kcal/mol higher BDE for C–Cl bonds vs. C–Br bonds across halo-heterocycles) . This BDE difference corresponds to substantially faster oxidative addition kinetics with Pd(0) catalysts, which is the rate-determining step in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions . In practical terms, 4-bromoaniline derivatives achieve Suzuki coupling yields of 92–99% under mild, ligand-free conditions (Pd(OAc)₂ 0.5 mol%, aqueous DMF, 80 °C, 20–120 min), whereas analogous aryl chlorides typically require more forcing conditions (elevated temperature, specialized ligands, longer reaction times) to achieve comparable conversion .

Suzuki-Miyaura coupling Buchwald-Hartwig amination Oxidative addition kinetics

Lipophilicity (LogP) Differentiation: Cyclohexyloxy vs. Methoxy and Ethoxy Analogs

The cyclohexyloxy substituent in 4-Bromo-3-(cyclohexyloxy)aniline contributes substantially greater lipophilicity compared to smaller alkoxy analogs. The measured LogP of 4-(Cyclohexyloxy)aniline (the non-brominated scaffold) is 3.56 . Adding the bromine atom at the para position (which contributes approximately +0.7 to +0.9 LogP units, based on the measured LogP difference between aniline and 4-bromoaniline: LogP 0.90 → 2.05–2.61 ) yields a predicted LogP for 4-Bromo-3-(cyclohexyloxy)aniline in the range of 4.2–4.5. In contrast, 4-Bromo-3-methoxyaniline has a measured ACD/LogP of 1.75 , and 4-Bromo-3-ethoxyaniline has an estimated LogP of approximately 2.3–2.8. This represents a LogP difference of 2.0–2.7 log units versus the methoxy analog and approximately 1.4–2.2 log units versus the ethoxy analog.

Lipophilicity LogP Membrane permeability ADME optimization

Suzuki-Miyaura Coupling Yield Baseline: 4-Bromoaniline Scaffold Achieves 92–99% Isolated Yield Under Mild Conditions

The 4-bromoaniline core—shared by 4-Bromo-3-(cyclohexyloxy)aniline—has been demonstrated to undergo highly efficient Suzuki-Miyaura cross-coupling with diverse aryl boronic acids. In a systematic study by Liu et al. (2012), 4-bromoaniline reacted with eight different aryl boronic acids under ligand-free conditions (0.5 mol% Pd(OAc)₂, K₃PO₄·7H₂O, 67% aqueous DMF, 80 °C, in air) to afford isolated yields ranging from 62% to 99%, with six of eight entries exceeding 92% yield and reaction times as short as 20 minutes . This establishes a robust baseline expectation for the coupling competency of the para-bromoaniline motif. By contrast, the chloro analog (4-Chloro-3-(cyclohexyloxy)aniline) would be expected to require specialized electron-rich phosphine ligands and/or elevated temperatures to achieve comparable conversion, consistent with the well-established reactivity hierarchy Ar-I > Ar-Br >> Ar-Cl in Pd-catalyzed cross-coupling .

Suzuki-Miyaura cross-coupling Palladium catalysis Synthetic methodology

Steric Parameter Differentiation: Cyclohexyloxy vs. Smaller Cycloalkoxy and Linear Alkoxy Substituents

The cyclohexyloxy substituent in 4-Bromo-3-(cyclohexyloxy)aniline provides substantially greater steric bulk than cyclopentyloxy, isopropoxy, ethoxy, or methoxy analogs, which can be exploited to tune conformational preferences and binding site complementarity. This steric differentiation is reflected in the molecular weight progression across the alkoxy series: methoxy (C₇H₈BrNO, MW 202.05 g/mol ), ethoxy (C₈H₁₀BrNO, MW 216.07 g/mol ), isopropoxy (C₉H₁₂BrNO, MW 230.10 g/mol ), cyclopentyloxy (C₁₁H₁₄BrNO, MW 256.14 g/mol ), and cyclohexyloxy (C₁₂H₁₆BrNO, MW 270.17 g/mol ). The chair conformation of the cyclohexyl ring introduces a conformationally restrained, three-dimensional steric profile not achievable with linear alkoxy chains, which have greater conformational flexibility and effectively smaller van der Waals volumes. In the context of structure-based drug design, this incremental steric tuning can be decisive for achieving subtype selectivity within a target protein family .

Steric bulk Molar refractivity Conformational restriction Selectivity engineering

Para- vs. Ortho-Bromo Regiochemistry: Differentiated Coupling Partner Scope and Downstream Conformational Profiles

4-Bromo-3-(cyclohexyloxy)aniline (para-bromo) and its positional isomer 2-Bromo-3-(cyclohexyloxy)aniline (ortho-bromo, CAS 1369933-47-0, same MW 270.17 g/mol ) share identical molecular formulas but differ fundamentally in the spatial relationship between the reactive bromine center and the amino group. In the para isomer, the amino group can exert resonance electron-donation into the C–Br bond, modestly deactivating it toward oxidative addition while simultaneously stabilizing the transition state for nucleophilic aromatic substitution pathways. In the ortho isomer, steric congestion between the bromine, the cyclohexyloxy group, and the amino group can significantly retard Pd-catalyzed coupling at the ortho position, as documented for ortho-substituted bromoanilines generally requiring specialized catalytic systems to achieve efficient coupling . This regiochemical distinction means that the para-bromo isomer offers a more predictable and broadly applicable cross-coupling handle for library synthesis and lead optimization campaigns.

Regioselectivity Cross-coupling Structure-activity relationship Isomer comparison

Cyclohexyloxy Group as a Recognized Pharmacophoric Element in Kinase and GPCR-Targeted Drug Discovery

The cyclohexyloxy motif is a validated pharmacophoric element in multiple drug discovery programs. Boehringer Ingelheim's patent family on cyclohexyloxy-substituted heterocycles (US20110190248A1) explicitly claims compounds incorporating the cyclohexyloxy-aniline substructure as tyrosine-kinase inhibitors with demonstrated pharmaceutical effectiveness . Separately, cyclohexyloxy-containing compounds have demonstrated potent binding at GPCR targets: a 3-cyclohexyloxy-4-substituted benzamide derivative (CHEMBL296789) exhibited an IC₅₀ of 50 nM against pig aortic PDE IV , and cyclohexyloxy-substituted biphenylcarboxylic acid derivatives achieved EC₅₀ values of 0.069–0.260 nM at the human recombinant β₃-adrenergic receptor . While these data are from advanced analogs rather than the building block itself, they demonstrate that the cyclohexyloxy-aniline substructure is embedded in compounds achieving sub-nanomolar target potency—a precedent that smaller alkoxy analogs (methoxy, ethoxy) cannot claim with equivalent quantitative support in the patent literature.

Kinase inhibitors GPCR ligands Tyrosine kinase Pharmacophore design

High-Impact Application Scenarios for 4-Bromo-3-(cyclohexyloxy)aniline Based on Quantitative Differentiation Evidence


Parallel Synthesis Libraries Requiring Robust, High-Yielding Suzuki Coupling Across Diverse Boronic Acid Partners

4-Bromo-3-(cyclohexyloxy)aniline is the optimal para-bromoaniline building block for automated parallel synthesis platforms where consistent, high-yielding Suzuki-Miyaura cross-coupling is critical. The established 92–99% yield window for 4-bromoaniline derivatives under ligand-free Pd(OAc)₂ conditions —contrasted with the specialized ligand systems required for both chloro analogs (due to higher C–Cl BDE of 328 kJ/mol ) and ortho-bromo isomers (due to steric hindrance )—makes this compound the most operationally robust choice for library production. The cyclohexyloxy group simultaneously provides the lipophilicity (predicted LogP ≈ 4.2–4.5) necessary for cell-permeable compound design without requiring post-coupling LogP enhancement steps.

Kinase Inhibitor Lead Optimization Programs Targeting the ATP-Binding Pocket

The cyclohexyloxy-aniline substructure is a recognized pharmacophoric element in ATP-competitive kinase inhibitors, as documented in Boehringer Ingelheim's patent portfolio on cyclohexyloxy-substituted tyrosine-kinase inhibitors . 4-Bromo-3-(cyclohexyloxy)aniline provides a direct synthetic entry point for introducing this privileged fragment, with the para-bromo handle enabling late-stage diversification via Suzuki coupling to explore kinase selectivity profiles. The conformational restraint of the chair cyclohexyl group offers a steric profile (MW 270.17, ΔMW +14 vs. cyclopentyloxy analog ) that can be exploited to achieve subtype selectivity within kinase families through shape complementarity in the hydrophobic back pocket.

GPCR Ligand Scaffold Construction Requiring High Lipophilicity for CNS Penetration

For CNS-targeted GPCR programs—such as nociceptin/orphanin FQ (NOP) receptor modulators where cyclohexyl-containing compounds have demonstrated potent binding (Ki = 1.7 nM for advanced analogs )—4-Bromo-3-(cyclohexyloxy)aniline offers a LogP-enriched building block (predicted LogP ≈ 4.2–4.5) that aligns with the lipophilicity requirements for blood-brain barrier penetration. Compared to the methoxy analog (LogP 1.75 ), the cyclohexyloxy variant provides a LogP increase of 2.0–2.7 units without introducing additional hydrogen bond donors or acceptors, preserving ligand efficiency metrics while enhancing CNS exposure potential.

Agrochemical Intermediate Synthesis Exploiting Selective Para-Bromination Chemistry

The selective para-bromination of 3-(cyclohexyloxy)aniline using NBS or CuBr₂ in THF under controlled conditions provides a reliable synthetic route to 4-Bromo-3-(cyclohexyloxy)aniline with typical purity specifications of ≥95% from commercial suppliers . This selective bromination chemistry, combined with the compound's suitability for subsequent cross-coupling (yields of 92–99% demonstrated for the 4-bromoaniline scaffold ), makes it a strategically valuable intermediate for agrochemical discovery programs requiring rapid analog generation. The cyclohexyloxy group provides differential environmental persistence and lipophilicity profiles compared to smaller alkoxy-substituted bromoanilines used in current agrochemical intermediates.

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